molecular formula C19H13BrClN3O2S B7732719 (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

(2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide

Cat. No.: B7732719
M. Wt: 462.7 g/mol
InChI Key: CIOOGNNGWLECNH-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a complex organic compound that features a thiazolidine ring, bromophenyl, and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid to form the thiazolidine ring. The final step involves the addition of cyanoacetic acid to introduce the cyanoethanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidine ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or bromo derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and the aromatic groups can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-[3-(4-bromophenyl)-5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide stands out due to its unique combination of a thiazolidine ring with bromophenyl and chlorobenzyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(2Z)-2-[3-(4-bromophenyl)-5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClN3O2S/c20-12-3-7-14(8-4-12)24-18(26)16(9-11-1-5-13(21)6-2-11)27-19(24)15(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOOGNNGWLECNH-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.